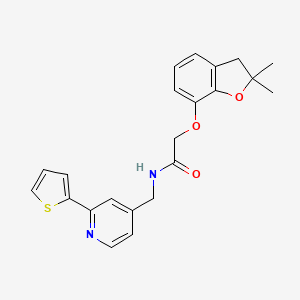

![molecular formula C24H21ClN2O2 B2847111 4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol CAS No. 861210-03-9](/img/structure/B2847111.png)

4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

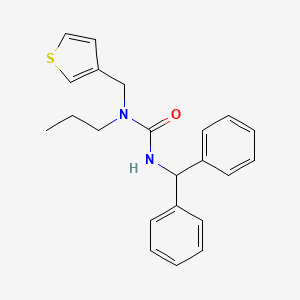

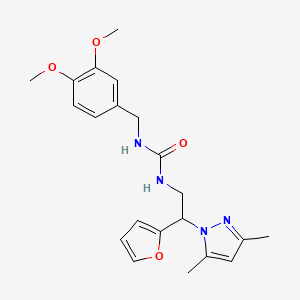

This compound, with the CAS No. 861210-03-9, has a molecular weight of 404.89 and a molecular formula of C24H21ClN2O2 . It is a derivative of quinoline, a heterocyclic compound that has applications in industrial and synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a phenol group attached at the 4-position. The quinoline core itself has a 2-chloroethyl group at the 3-position and a methyl group at the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, it’s known that quinoline derivatives can undergo various reactions. For instance, they can participate in nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

Antibacterial Potential

Chalcones, including derivatives of 4-{[3-(2-chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol, have been studied for their antibacterial properties. Staphylococcus aureus, a bacterium notorious for its ability to develop resistance to various drugs, serves as a target for research in this area. Chalcones exhibit promising antibacterial activity against S. aureus, and their derivatives can be synthesized to enhance bioactivity .

Cytotoxicity Evaluation

In a related study, researchers synthesized conjugates of pentacyclic triterpenes with 4-{[3-(2-chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol. These compounds were evaluated for cytotoxicity. The combination of natural product-derived triterpenes with the phenolic moiety showed potential for novel drug development .

Medicinal Chemistry

Chalcones and their derivatives are promising agents in medicinal chemistry. Researchers have explored substitutions in the A and B rings of chalcones to fine-tune bioactivity. These modifications allow for the design of compounds that combat multidrug resistance in S. aureus .

Synthetic Methodology

Understanding the synthesis of chalcones and their derivatives is crucial. Researchers have investigated various synthetic routes to obtain these compounds efficiently. By modifying the molecular skeletons, researchers can tailor the bioactivity of the resulting derivatives .

Potential Anticancer Activity

While not directly related to S. aureus, some studies have explored the potential anticancer activity of chalcones and their derivatives. These investigations aim to uncover novel therapeutic options for cancer treatment .

Other Biological Activities

Beyond antibacterial and anticancer properties, researchers continue to explore other biological activities associated with chalcones. These include antioxidant, anti-inflammatory, and antiviral effects .

Mecanismo De Acción

Propiedades

IUPAC Name |

4-[[3-(2-chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O2/c1-16-21(13-14-25)24(27-17-7-9-18(28)10-8-17)22-15-20(11-12-23(22)26-16)29-19-5-3-2-4-6-19/h2-12,15,28H,13-14H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRPQSPIXIFEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)OC3=CC=CC=C3)NC4=CC=C(C=C4)O)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

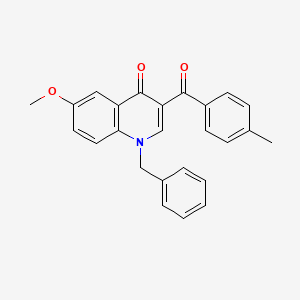

![2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2847031.png)

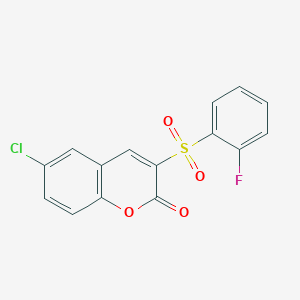

![(Z)-ethyl 1-cyclohexyl-2-((4-ethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2847036.png)

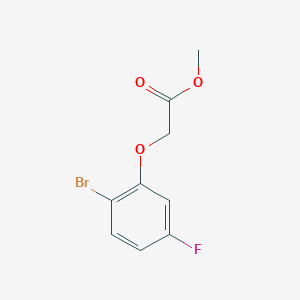

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2847042.png)

![Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2847045.png)